molecular formula C10H8BrNO2S2 B1671241 ES9-17

ES9-17

Cat. No.: B1671241
M. Wt: 318.2 g/mol
InChI Key: AIZXCKZVUXCHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5-bromo-N-phenylthiophene-2-sulfonamide (ES9-17) plays a significant role in biochemical reactions, particularly in the process of clathrin-mediated endocytosis (CME). It interacts with the N-terminal domain of the clathrin heavy chain, a key protein in the formation of coated vesicles for intracellular trafficking . The nature of these interactions is inhibitory, leading to a decrease in the uptake of endocytic cargoes .

Cellular Effects

In cellular processes, 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) impacts various types of cells, including Arabidopsis and HeLa cells. It influences cell function by inhibiting clathrin-mediated endocytosis, thereby affecting cell signaling pathways and cellular metabolism . The inhibition of CME can impact the internalization of plasma membrane proteins and molecules from the extracellular environment .

Molecular Mechanism

The molecular mechanism of action of 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) involves binding to the N-terminal domain of the clathrin heavy chain. This binding inhibits the function of the clathrin heavy chain, thereby disrupting the process of clathrin-mediated endocytosis . This disruption can lead to changes in gene expression and cellular metabolism due to the altered internalization of plasma membrane proteins and extracellular molecules .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and selective inhibitor of CME, and its effects on endocytic cargo uptake have been observed in both Arabidopsis and HeLa cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ES9-17 involves the modification of endosidin9 to retain its clathrin-binding ability while eliminating the acidification of the cell’s interior. The synthetic route typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: ES9-17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the thiophene ring .

Properties

IUPAC Name

5-bromo-N-phenylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXCKZVUXCHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.